
3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a 2-chlorobenzyl group attached to the oxygen atom of the thiophene ring, and a carboxylic acid group at the 2-position of the thiophene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 2-chlorobenzyl alcohol.
Esterification: The carboxylic acid group of thiophene-2-carboxylic acid is esterified with 2-chlorobenzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and hydrolysis can be scaled up for industrial synthesis, with considerations for reaction efficiency, yield, and purity.
化学反应分析
Types of Reactions
3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzyl derivatives.
科学研究应用
3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of organic semiconductors and materials science.
作用机制
The mechanism of action of 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. The presence of the thiophene ring and the 2-chlorobenzyl group may contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the 2-chlorobenzyl group, making it less hydrophobic.
2-Chlorobenzyl alcohol: Lacks the thiophene ring, reducing its potential for aromatic interactions.
3-(Benzyloxy)thiophene-2-carboxylic acid: Similar structure but without the chlorine atom, which may affect its reactivity and binding properties.
Uniqueness
3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring, the 2-chlorobenzyl group, and the carboxylic acid group. This combination imparts specific chemical and physical properties, such as increased hydrophobicity and potential for diverse chemical reactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C12H9ClO3S |
|---|---|
分子量 |
268.72 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methoxy]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3S/c13-9-4-2-1-3-8(9)7-16-10-5-6-17-11(10)12(14)15/h1-6H,7H2,(H,14,15) |
InChI 键 |
HHEMELAEZVXROT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC2=C(SC=C2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


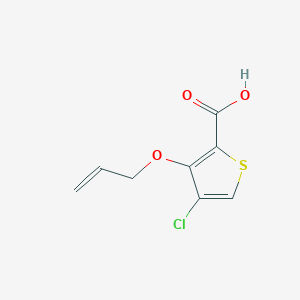


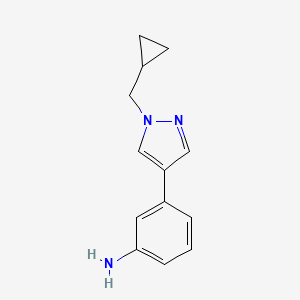
![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)
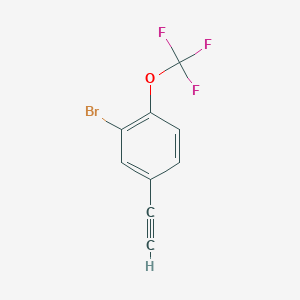

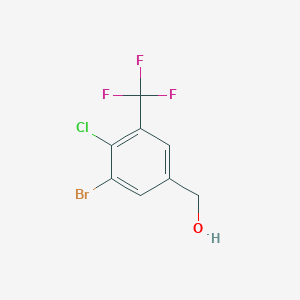

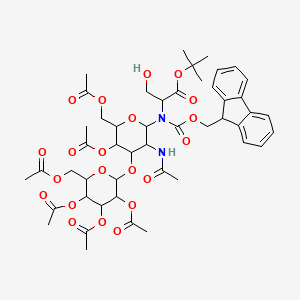
![1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone](/img/structure/B12078430.png)
![Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-[4-[(butylamino)carbonyl]-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl]-2-(2-propenylthio)-(9CI)](/img/structure/B12078437.png)
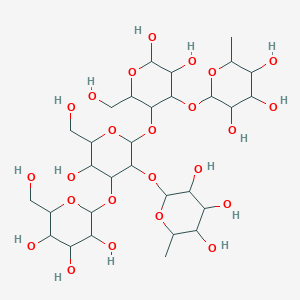
![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)
